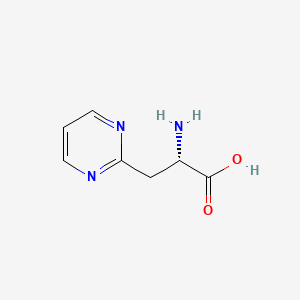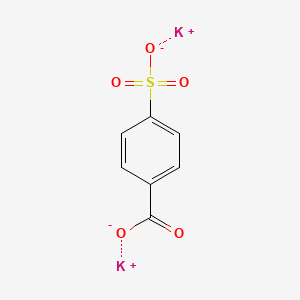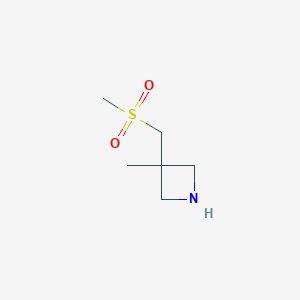
Cbz-DL-gGlu(OBn)-DL-Cys(Bn)-DL-Lys(Cbz)-OBn
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cbz-DL-gGlu(OBn)-DL-Cys(Bn)-DL-Lys(Cbz)-OBn is a synthetic peptide compound. It is composed of three amino acids: glutamic acid (gGlu), cysteine (Cys), and lysine (Lys), each protected by specific groups to prevent unwanted reactions during synthesis. The compound is often used in peptide synthesis and research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-DL-gGlu(OBn)-DL-Cys(Bn)-DL-Lys(Cbz)-OBn typically involves the following steps:
Protection of Amino Acids: Each amino acid is protected by specific groups. For example, glutamic acid is protected by a benzyloxycarbonyl (Cbz) group, cysteine by a benzyl (Bn) group, and lysine by both Cbz and Bn groups.
Coupling Reactions: The protected amino acids are then coupled together using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Purification: The resulting peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cbz-DL-gGlu(OBn)-DL-Cys(Bn)-DL-Lys(Cbz)-OBn can undergo various chemical reactions, including:
Deprotection: Removal of the protecting groups under specific conditions. For example, hydrogenation can be used to remove the Cbz group.
Oxidation and Reduction: The cysteine residue can undergo oxidation to form disulfide bonds or reduction to break these bonds.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrogenation: Used for deprotection, typically in the presence of a palladium catalyst.
Oxidizing Agents: Such as hydrogen peroxide for forming disulfide bonds.
Reducing Agents: Like dithiothreitol (DTT) for breaking disulfide bonds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection would yield the free peptide without the protecting groups.
Scientific Research Applications
Cbz-DL-gGlu(OBn)-DL-Cys(Bn)-DL-Lys(Cbz)-OBn has several applications in scientific research:
Peptide Synthesis: Used as an intermediate in the synthesis of more complex peptides.
Biological Studies: Employed in studies involving protein-protein interactions and enzyme-substrate interactions.
Medical Research: Investigated for its potential therapeutic applications, including drug delivery systems and vaccine development.
Industrial Applications: Utilized in the production of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of Cbz-DL-gGlu(OBn)-DL-Cys(Bn)-DL-Lys(Cbz)-OBn depends on its specific application. In biological systems, it can interact with various molecular targets, including enzymes and receptors, through its peptide backbone and functional groups. These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cbz-DL-gGlu(OBn)-DL-Cys(Bn)-DL-Lys(OBn): Similar structure but lacks the Cbz group on lysine.
Cbz-DL-gGlu(OBn)-DL-Cys(Bn)-DL-Lys(Bn): Similar structure but has a benzyl group instead of Cbz on lysine.
Uniqueness
Cbz-DL-gGlu(OBn)-DL-Cys(Bn)-DL-Lys(Cbz)-OBn is unique due to its specific combination of protecting groups, which provides stability and reactivity for various synthetic and research applications. Its ability to undergo selective deprotection and participate in diverse chemical reactions makes it a valuable compound in peptide chemistry.
Properties
Molecular Formula |
C51H56N4O10S |
|---|---|
Molecular Weight |
917.1 g/mol |
IUPAC Name |
benzyl 2-[[3-benzylsulfanyl-2-[[5-oxo-5-phenylmethoxy-4-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C51H56N4O10S/c56-46(30-29-44(49(59)63-33-39-20-8-2-9-21-39)55-51(61)65-35-41-24-12-4-13-25-41)53-45(37-66-36-42-26-14-5-15-27-42)47(57)54-43(48(58)62-32-38-18-6-1-7-19-38)28-16-17-31-52-50(60)64-34-40-22-10-3-11-23-40/h1-15,18-27,43-45H,16-17,28-37H2,(H,52,60)(H,53,56)(H,54,57)(H,55,61) |
InChI Key |
WKITTXXOKHCFMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)C(CSCC3=CC=CC=C3)NC(=O)CCC(C(=O)OCC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12289265.png)
![5-[2-Amino-6-(1-hydroxypropan-2-yloxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12289269.png)

![1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12289280.png)
![Tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B12289283.png)


![1-[3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]pyrrolidine-2,5-dione](/img/structure/B12289297.png)



